In-Depth Technical Guide: Chemical Characterization and Synthesis of 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate
In-Depth Technical Guide: Chemical Characterization and Synthesis of 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate
Executive Summary
The compound 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate is a highly specialized quaternary ammonium carboxylate salt. Structurally, it consists of a choline-derivative cation (often referred to as beta-methylcholine) paired with a branched aliphatic carboxylate anion. While frequently conflated in automated chemical databases with its structural isomer, 2-ethylhexanoate (CAS 62314-22-1)[1], this specific compound possesses distinct steric properties that fundamentally alter its catalytic kinetics. This whitepaper details its physicochemical profile, an atom-economical synthesis pathway, and its industrial application as a phase-transfer and polyurethane trimerization catalyst.
Structural and Physicochemical Profiling
Understanding the exact molecular architecture of this salt is critical for predicting its thermal stability and catalytic behavior in polymer matrices.
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The Cation : 2-Hydroxypropyl-trimethyl-azanium features a quaternary nitrogen adjacent to a secondary hydroxyl group. This hydroxyl group can participate in hydrogen bonding, which is essential for activating isocyanate groups in polyurethane chemistry[2].
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The Anion : 5-Methylheptanoate is an 8-carbon branched carboxylate[3].
Expertise Insight (Isomerism & Catalytic Kinetics): Automated databases often list "5-methylheptanoate" as a synonym for "2-ethylhexanoate" due to their identical exact mass and molecular formula[1]. However, as a formulator, one must recognize that 2-ethylhexanoate features alpha-branching (an ethyl group on the C2 carbon), which sterically shields the carboxylate nucleophile, imparting strong "delayed-action" properties. In contrast, 5-methylheptanoate has its branch at the C5 position. Its carboxylate moiety is sterically unhindered, leading to much faster catalytic initiation times.
Table 1: Physicochemical and Structural Parameters
| Parameter | Cation: 2-Hydroxypropyl-trimethyl-azanium | Anion: 5-Methylheptanoate | Complete Salt |
| Molecular Formula | C₆H₁₆NO⁺ | C₈H₁₅O₂⁻ | C₁₄H₃₁NO₃ |
| Exact Mass (Da) | 118.123 | 143.107 | 261.230 |
| Molecular Weight | 118.199 g/mol | 143.206 g/mol | 261.405 g/mol |
| Structural Features | Quaternary nitrogen, secondary hydroxyl | C5-branched aliphatic chain | Hygroscopic ionic liquid |
Mechanistic Synthesis Pathways
Traditional quaternization utilizes alkyl halides (e.g., methyl iodide), which leaves trace halide impurities that act as corrosive agents in polymer matrices. To circumvent this, we utilize a 100% atom-economical, halogen-free epoxide ring-opening route[4].
By utilizing propylene oxide (PO) as the alkylating agent in the presence of trimethylamine (TMA) and 5-methylheptanoic acid, the acid acts as a proton donor. This facilitates the S_N2 ring-opening of the epoxide while simultaneously generating the target carboxylate anion in a single step.
Figure 1: Halogen-free synthesis pathway via epoxide ring-opening.
Experimental Protocols
Protocol 1: Halogen-Free One-Pot Synthesis
Causality Check: Pre-forming the acid-amine complex mitigates the volatility of TMA and provides the necessary proton source to activate the epoxide, preventing unwanted PO homopolymerization.
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Reagent Preparation : Equip a high-pressure Parr reactor with a mechanical stirrer, internal thermocouple, and cooling coil. Purge the system with dry N₂.
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Acid-Amine Complexation : Charge the reactor with 1.0 molar equivalent of 5-methylheptanoic acid and a minimal amount of anhydrous acetonitrile to maintain low viscosity. Cool the mixture to 5°C. Slowly introduce 1.05 equivalents of anhydrous trimethylamine (TMA) gas via a sparging tube.
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Epoxide Addition : Meter in 1.05 equivalents of propylene oxide (PO) over a 2-hour period. Critical Step : Maintain the internal temperature strictly below 35°C. The ring-opening of PO is highly exothermic; thermal runaways will lead to polyether byproducts.
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Maturation and Purification : Post-addition, elevate the temperature to 50°C for 4 hours to drive the reaction to complete conversion. Vent any residual PO and TMA. Remove the acetonitrile solvent in vacuo (50 mbar, 60°C) to yield the product as a highly viscous, hygroscopic liquid.
Protocol 2: Structural Validation via NMR
To establish a self-validating system, ¹H-NMR must be used to confirm both the formation of the quaternary center and the absolute absence of unreacted epoxide rings (which would appear as distinct multiplets around ~2.7 ppm).
Table 2: Diagnostic ¹H-NMR Shifts (D₂O, 400 MHz)
| Shift (ppm) | Multiplicity | Integration | Assignment / Causality |
| 4.15 | multiplet | 1H | Cation: -CH(OH)- (Confirms epoxide ring opening) |
| 3.35 - 3.45 | multiplet | 2H | Cation: -CH₂-N⁺ |
| 3.18 | singlet | 9H | Cation: -N⁺(CH₃)₃ (Confirms quaternization) |
| 2.15 | triplet | 2H | Anion: -CH₂-COO⁻ (Alpha protons, unhindered) |
| 1.50 - 1.65 | multiplet | 3H | Anion: -CH₂-CH(CH₃)-, -CH₂- (C3 position) |
| 1.18 | doublet | 3H | Cation: -CH(OH)-CH₃ |
| 0.85 - 0.90 | multiplet | 6H | Anion: Terminal -CH₃ and branched C5 -CH₃ |
Applications in Polymer Catalysis
Quaternary ammonium carboxylates are heavily utilized as trimerization catalysts in polyisocyanurate (PIR) formulations[4]. The hydroxyl group on the 2-hydroxypropyl-trimethyl-azanium cation acts as an initial hydrogen-bond donor, coordinating with the isocyanate monomer. Subsequently, the unhindered 5-methylheptanoate anion attacks the electrophilic carbon of the isocyanate, initiating the cyclotrimerization process to form the robust isocyanurate ring network. Because 5-methylheptanoate lacks the alpha-branching of standard industry catalysts, it provides a sharper, more immediate catalytic profile, making it ideal for fast-cure spray foam applications where immediate structural rigidity is required.
Sources
- 1. CAS#:62314-22-1 | (2-hydroxypropyl)trimethylammonium 2-ethylhexanoate | Chemsrc [chemsrc.com]
- 2. mdpi.com [mdpi.com]
- 3. Methyl 5-methylheptanoate | C9H18O2 | CID 13218083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US5240970A - Quaternary ammonium carboxylate inner salt compositions as controlled activity catalysts for making polyurethane foam - Google Patents [patents.google.com]
